molecular formula C21H29N3O3 B5631389 N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide

N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B5631389
M. Wt: 371.5 g/mol
InChI Key: ZHKNKDGZGRJSIP-UHFFFAOYSA-N
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Description

“N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a tetrahydropyran ring (a six-membered ring with one oxygen and five carbon atoms), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The “spiro” in the name indicates that two rings share a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydropyran ring, followed by the introduction of the benzyl group and the carboxamide group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring and the benzyl group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

properties

IUPAC Name

N-benzyl-7-(oxan-4-yl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c25-19-21(9-4-11-24(19)18-7-13-27-14-8-18)10-12-23(16-21)20(26)22-15-17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNKDGZGRJSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)NCC3=CC=CC=C3)C(=O)N(C1)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide

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